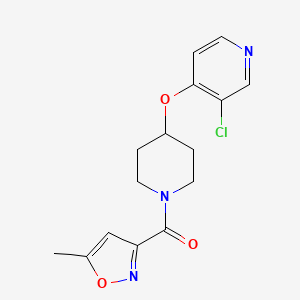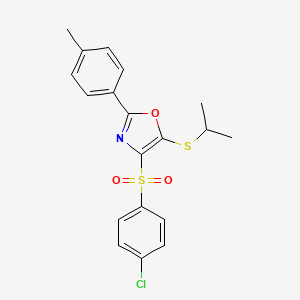![molecular formula C13H25NO2S B2439627 N-[(4-méthoxythian-4-yl)méthyl]-3,3-diméthylbutanamide CAS No. 2034485-95-3](/img/structure/B2439627.png)
N-[(4-méthoxythian-4-yl)méthyl]-3,3-diméthylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,3-dimethylbutanamide is an organic compound that features a tetrahydrothiopyran ring substituted with a methoxy group and a butanamide moiety
Applications De Recherche Scientifique
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,3-dimethylbutanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticonvulsant agent due to its structural similarity to known antiepileptic drugs.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those containing sulfur and nitrogen heterocycles.
Biological Studies: Its derivatives are studied for their antimicrobial and anticancer activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,3-dimethylbutanamide typically involves the following steps:
Formation of the Tetrahydrothiopyran Ring: This can be achieved by hydrogenation of 3,4-dihydro-2H-thiopyran using a catalyst such as Raney nickel.
Methoxylation: The tetrahydrothiopyran ring is then methoxylated using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzamide
- N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-naphthamide
- N-[(4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl]-3-thiophenecarboxamide
Uniqueness
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,3-dimethylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and butanamide moiety contribute to its potential as a versatile intermediate in organic synthesis and its promising pharmacological profile.
Propriétés
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2S/c1-12(2,3)9-11(15)14-10-13(16-4)5-7-17-8-6-13/h5-10H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXGFBQHZCDACP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1(CCSCC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-methylbenzamide](/img/structure/B2439545.png)

![3,9-dimethyl-7-(3-methylbutyl)-1-[2-(morpholin-4-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2439547.png)
![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2439548.png)
![(E)-methyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2439550.png)

![(E)-[1-(4-bromophenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethylidene][(3-chloro-2-fluorophenyl)methoxy]amine](/img/structure/B2439553.png)


![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2439560.png)

![4-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2439564.png)

![(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2439567.png)
